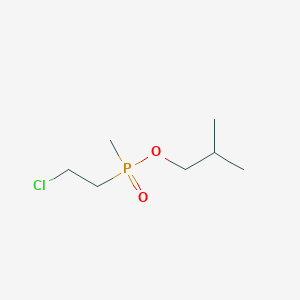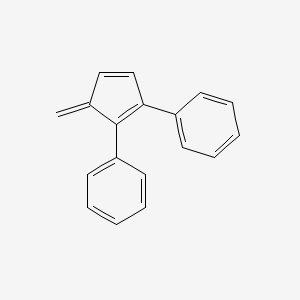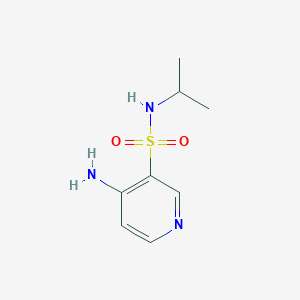
(S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate is an organic compound with a complex structure that includes a benzoate ester and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the esterification of 3-hydroxy-5-{[(3S)-oxolan-3-yl]oxy}benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-5-{[(3S)-oxolan-3-yl]oxy}benzoate.
Reduction: Formation of 3-hydroxy-5-{[(3S)-oxolan-3-yl]oxy}benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The oxolane ring may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxybenzoate: Lacks the oxolane ring, making it less complex.
Methyl 5-{[(3S)-oxolan-3-yl]oxy}benzoate: Similar structure but without the hydroxyl group.
Ethyl 3-hydroxy-5-{[(3S)-oxolan-3-yl]oxy}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(S)-Methyl 3-hydroxy-5-((tetrahydrofuran-3-yl)oxy)benzoate is unique due to the presence of both the hydroxyl group and the oxolane ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
915771-44-7 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
methyl 3-hydroxy-5-[(3S)-oxolan-3-yl]oxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m0/s1 |
Clé InChI |
WBRUIVASDRCAGU-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)C1=CC(=CC(=C1)O[C@H]2CCOC2)O |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)OC2CCOC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(4-Morpholinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8641269.png)

![3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide](/img/structure/B8641285.png)


![[4-(Trifluoromethyl)phenyl]carbamyl fluoride](/img/structure/B8641297.png)


